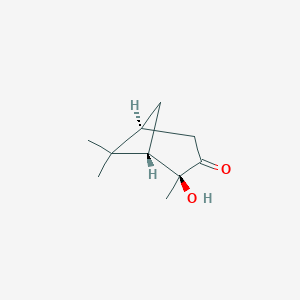
6-(4-Hydroxyphenyl)hexanoic acid
Overview
Description
Synthesis Analysis The asymmetric synthesis of derivatives of 6-(4-Hydroxyphenyl)hexanoic acid, specifically (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid, as key intermediates for neurodegenerative disease agents, has been developed. A notable reaction in this synthesis is the asymmetric hydrogenation of hindered acrylic acid catalyzed by the Rh-JOSIPHOS system in the presence of a base, achieving up to 93% enantiomeric excess (Ikemoto et al., 2004).
Molecular Structure Analysis Research on various molecular structures related to 6-(4-Hydroxyphenyl)hexanoic acid derivatives has been conducted. Notably, polymorphic forms of 6-oxo-6-(phenylamino)hexanoic acid have been observed, with different molecular conformations allowing for distinct hydrogen bonding patterns (Feeder & Jones, 1994).
Chemical Reactions and Properties The fluorescent derivative of 6-amino-4-oxo-hexanoic acid has been developed for hydroxyl group protection, showcasing the versatility of 6-(4-Hydroxyphenyl)hexanoic acid derivatives in chemical synthesis and applications such as DNA sequencing methods (Rasolonjatovo & Sarfati, 1998).
Physical Properties Analysis Studies on the physical properties of related compounds, such as the metabolism of biphenyl by Pseudomonas putida resulting in derivatives of 6-(4-Hydroxyphenyl)hexanoic acid, provide insights into the physicochemical properties of these compounds and their derivatives, highlighting the significance of such studies in understanding environmental degradation pathways (Catelani & Colombi, 1974).
Chemical Properties Analysis The chemical synthesis and transformations of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives illustrate the chemical reactivity and potential for further functionalization of 6-(4-Hydroxyphenyl)hexanoic acid-related compounds. This research emphasizes the importance of such derivatives in the study of luminescence and complex-forming properties (Vasin, Koldaeva, & Perevalov, 2013).
Scientific Research Applications
1. DNA Sequencing and Protecting Group Applications
- 6-(4-Hydroxyphenyl)hexanoic acid derivatives have been developed for protecting hydroxyl groups, particularly in the context of DNA sequencing methods. A specific derivative, 6-N-(N-Methylanthranylamido)-4-Oxo-Hexanoic Acid, serves as a sensitive detectable protecting group that can be easily introduced and removed under mild conditions (Rasolonjatovo & Sarfati, 1998).
2. Synthesis of Neurodegenerative Disease Agents
- Asymmetric synthesis of a particular derivative, (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid, has been reported as a key intermediate for neurodegenerative disease agents. This process includes an asymmetric hydrogenation catalyzed by the Rh-JOSIPHOS system (Ikemoto et al., 2004).
3. Corrosion Inhibition Studies
- Schiff's bases derived from this acid, such as 2-amino-6 (2-hydroxybenzelideneamino) hexanoic acid, have been evaluated as corrosion inhibitors for mild steel, showing significant inhibition efficiency (Gupta et al., 2016).
4. Photochemical Properties in Amphiphilic Phenylazonaphthalenes
- Derivatives of 6-(4-Hydroxyphenyl)hexanoic acid are used in synthesizing amphiphilic phenylazonaphthalenes, contributing to studies on trans–cis isomerization under ultraviolet light (Zhang & Qin, 1998).
5. Swern Oxidation Modification and Recycling Sulfoxide
- This acid is employed in modifications of Swern oxidation, specifically as a substitute for DMSO in oxidation reactions. Its derivatives have been found to be easily separable and recyclable (Liu & Vederas, 1996).
6. Plant Resistance and Volatile Emission Induction
- Hexanoic acid, a related compound, has shown efficacy in inducing resistance in plants against various pathogens. It has been observed to activate the mevalonic and linolenic pathways, leading to enhanced emission of volatile metabolites (Llorens et al., 2016).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
6-(4-hydroxyphenyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c13-11-8-6-10(7-9-11)4-2-1-3-5-12(14)15/h6-9,13H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTMUMLMQOJHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289532 | |
| Record name | 6-(4-hydroxyphenyl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Hydroxyphenyl)hexanoic acid | |
CAS RN |
6952-35-8 | |
| Record name | 6952-35-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(4-hydroxyphenyl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-hydroxyphenyl)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)






![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)
